Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate
Description
Structural Features and Reactive Moieties
The molecular structure of ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, with the chemical formula C9H15BrO3, is characterized by several key features that dictate its chemical behavior. chembk.com The molecule possesses a five-carbon pentanoate backbone, substituted with a bromine atom at the 5-position, two methyl groups at the 2-position (a gem-dimethyl group), and a ketone at the 4-position. An ethyl ester group is also present at one end of the carbon chain.
The presence of these distinct functional groups, or reactive moieties, in a single molecule is central to its utility in organic synthesis. These moieties include:
An Ethyl Ester: This functional group can undergo hydrolysis to the corresponding carboxylic acid or can be targeted by nucleophiles in transesterification reactions.
A Ketone: The carbonyl group of the ketone is susceptible to nucleophilic attack and can participate in a wide range of reactions, such as reductions, aldol (B89426) condensations, and the formation of imines or enamines.
An Alkyl Bromide: The bromine atom is a good leaving group, making the C-5 position susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of substituents at this position.
A gem-Dimethyl Group: The two methyl groups at the C-2 position provide steric hindrance, which can influence the regioselectivity of certain reactions.
The interplay of these functional groups allows for a high degree of control over synthetic pathways, enabling chemists to selectively modify one part of the molecule while leaving the others intact.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 154325-75-4 |
| Molecular Formula | C9H15BrO3 |
| Molecular Weight | 251.12 g/mol |
| Appearance | Colorless Oil |
| Boiling Point | 290 °C |
Significance in Contemporary Synthetic Chemistry
The true value of this compound lies in its application as a building block for the synthesis of more complex and often biologically active molecules. Its polyfunctionality allows it to serve as a key intermediate in multi-step synthetic sequences.
One of the most notable applications of this compound is in the synthesis of leukotriene biosynthesis inhibitors. echemi.comscbt.com Leukotrienes are inflammatory mediators involved in various diseases, including asthma and allergic rhinitis. By acting as a precursor to indolylalkanoates, which are a class of leukotriene inhibitors, this compound plays a crucial role in the development of potential new therapies for these conditions. echemi.com The synthesis of these inhibitors often involves the reaction of the alkyl bromide moiety of the molecule with an indole (B1671886) derivative, followed by further transformations of the ketone and ester groups.
The versatility of this compound extends beyond its use in medicinal chemistry. The presence of multiple reactive sites allows for its potential use in the synthesis of a variety of other organic molecules, including heterocyclic compounds and natural product analogues. The ability to selectively manipulate the different functional groups makes it a powerful tool for the construction of complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO3/c1-4-13-8(12)9(2,3)5-7(11)6-10/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXCDNNMZJAPOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399203 | |
| Record name | ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154325-75-4 | |
| Record name | ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 5 Bromo 2,2 Dimethyl 4 Oxopentanoate
Established Synthetic Pathways and Precursors
The construction of the core structure of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate can be envisioned through several established synthetic strategies, primarily focusing on the formation of the 2,2-dimethyl-4-oxopentanoate backbone.
Strategies Employing 2,2-Dimethyl-4-oxopentanoic Acid Derivatives
A key precursor to the target molecule is ethyl 2,2-dimethyl-4-oxopentanoate. The synthesis of this intermediate can be achieved through methods such as the Michael addition. In this approach, an enolate of ethyl isobutyrate acts as a Michael donor and adds to a Michael acceptor like methyl vinyl ketone. This reaction forms the desired carbon skeleton. The reaction is typically carried out in the presence of a base to generate the enolate.
Another potential route to a similar carbon skeleton involves the Reformatsky reaction. This reaction utilizes an α-halo ester, such as ethyl bromoacetate, which reacts with a ketone, in this case, 3-methyl-2-butanone, in the presence of zinc metal to form a β-hydroxy ester. Subsequent oxidation of the hydroxyl group would yield the desired keto-ester backbone.
Bromination Techniques for Selective Introduction of Halogen
Once the ethyl 2,2-dimethyl-4-oxopentanoate precursor is obtained, the next critical step is the selective introduction of a bromine atom at the C5 position. The presence of two potential sites for bromination (the α-carbon at C3 and the terminal methyl group at C5) necessitates the use of regioselective bromination techniques.
Selective bromination of the terminal methyl group of a ketone can be challenging. One common reagent for radical bromination is N-Bromosuccinimide (NBS), often used with a radical initiator. However, NBS is typically employed for allylic or benzylic bromination, and its effectiveness for selective terminal bromination of a linear ketone would depend on the specific reaction conditions.
Alternative methods for the α-bromination of ketones often utilize reagents like bromine in an acidic or basic medium. However, these conditions would likely favor bromination at the more substituted α-carbon (C3) of the ketone. Therefore, achieving selective C5 bromination might require a multi-step approach, potentially involving the formation of a terminal enolate or a derivative that directs the bromine to the desired position.
Esterification Methods for Ethyl Ester Formation
If the synthetic strategy involves the initial synthesis of 5-bromo-2,2-dimethyl-4-oxopentanoic acid, the final step would be its esterification to yield the ethyl ester. The Fischer esterification is a classic and widely used method for this transformation. This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester.
Reaction Conditions and Optimization Parameters
The success of the synthesis of this compound is highly dependent on the careful control and optimization of various reaction parameters at each synthetic step.
Temperature Control and Solvent Effects
Temperature Control:
Michael Addition: The formation of the enolate for the Michael addition is often carried out at low temperatures (e.g., -78 °C) to ensure controlled deprotonation and minimize side reactions. The subsequent addition to the Michael acceptor may be allowed to warm to room temperature.
Bromination: The temperature for bromination reactions is critical for selectivity. Radical brominations with NBS are typically initiated by heat or light. Electrophilic brominations can be performed at a range of temperatures, and optimization is necessary to favor the desired regioisomer and prevent multiple brominations.
Fischer Esterification: This reaction is typically performed at reflux temperatures to increase the reaction rate and help remove the water byproduct, driving the equilibrium towards the product.
Solvent Effects:
Michael Addition: Aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for the formation of enolates to avoid protonation.
Bromination: The choice of solvent can significantly influence the outcome of bromination. For radical brominations, non-polar solvents like carbon tetrachloride are traditional, though safer alternatives are now preferred. For electrophilic brominations, polar aprotic or protic solvents may be used depending on the specific reagent and mechanism.
Esterification: The alcohol reactant (ethanol) often serves as the solvent in Fischer esterification. An inert co-solvent like toluene (B28343) can also be used to aid in the azeotropic removal of water.
Catalyst Selection and Reaction Time Influence
Catalyst Selection:
Michael Addition: The choice of base is crucial. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to generate the enolate quantitatively.
Bromination: For radical brominations, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is required. In electrophilic brominations, an acid or base catalyst may be used to promote enol or enolate formation.
Fischer Esterification: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are the standard catalysts.
Reaction Time Influence: The duration of each reaction step must be optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts. Reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). For instance, prolonged reaction times in bromination could lead to di- or poly-brominated products. In esterification, the reaction is driven to completion, which can take several hours.
Below is an interactive data table summarizing plausible reaction parameters for the key synthetic steps.
| Reaction Step | Reagents | Catalyst/Base | Solvent | Temperature | Typical Reaction Time |
| Michael Addition | Ethyl isobutyrate, Methyl vinyl ketone | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C to Room Temp | 1-4 hours |
| Bromination (Radical) | Ethyl 2,2-dimethyl-4-oxopentanoate, NBS | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (or alternative) | Reflux | 2-8 hours |
| Fischer Esterification | 5-bromo-2,2-dimethyl-4-oxopentanoic acid, Ethanol | Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | 4-12 hours |
Strategies for Yield Enhancement and Efficiency
The synthesis of this compound, which involves the selective bromination at the α-position to the ketone, presents challenges common to the synthesis of α-halo ketones. Key among these are ensuring high regioselectivity and minimizing the formation of poly-brominated byproducts. Research into the α-bromination of β-keto esters and 1,3-diketones has led to several effective strategies for improving both the yield and efficiency of this transformation.
One of the most critical factors in enhancing the yield of the desired monobrominated product is the choice of the brominating agent. While molecular bromine (Br₂) can be used, it is highly reactive and can lead to the formation of di- and poly-brominated species, thus reducing the yield of the target compound. nih.gov Milder and more selective brominating agents are therefore preferred.
Detailed Research Findings:
A particularly effective and regioselective method for the α-monobromination of β-keto esters involves the use of bromodimethylsulfonium bromide (BDMS). nih.govorganic-chemistry.org This reagent has been shown to provide excellent yields of α-monobrominated products without the need for chromatographic separation. nih.govorganic-chemistry.org The reaction can be carried out at low temperatures (0–5 °C) or room temperature and does not require the addition of a base, Lewis acid, or other catalysts. nih.govorganic-chemistry.org This simplicity and high efficiency make it a valuable protocol for organic synthesis. organic-chemistry.org The absence of a catalyst and the mild conditions help to prevent degradation of the product and the formation of impurities.
Another commonly used reagent for selective bromination is N-bromosuccinimide (NBS). NBS is a convenient and safer alternative to liquid bromine and is highly effective for allylic and benzylic brominations, as well as for the α-bromination of carbonyl compounds. libretexts.org When used for the α-bromination of ketones, the reaction is often catalyzed by acid, which promotes the formation of the enol intermediate that then reacts with the bromine source. libretexts.org Careful control of the stoichiometry of NBS is crucial to prevent over-bromination.
The control of reaction temperature is another vital parameter for maximizing yield. As demonstrated in studies on the α-bromination of acetophenone (B1666503) derivatives, an increase in temperature can sometimes lead to a slight decrease in yield due to the formation of di-substituted byproducts. nih.gov Therefore, identifying the optimal temperature that ensures a reasonable reaction rate while minimizing side reactions is essential.
To summarize the strategies for yield enhancement in the synthesis of compounds like this compound, the following table outlines the key parameters and their impact:
| Strategy | Reagents/Parameters | Expected Impact on Yield and Efficiency |
| Selective Brominating Agent | Bromodimethylsulfonium bromide (BDMS) | High yield of monobrominated product, avoids dibrominated byproducts. nih.govorganic-chemistry.org |
| Alternative Selective Agent | N-bromosuccinimide (NBS) | Safer handling than Br₂, good selectivity with controlled stoichiometry. libretexts.org |
| Reaction Temperature Control | Optimal temperature (e.g., 0-90 °C depending on the system) | Minimizes the formation of byproducts, preventing yield loss. nih.gov |
| Catalyst Optimization | Acid catalyst (for NBS) or catalyst-free (for BDMS) | Can increase reaction rate, but catalyst-free methods can be more efficient by simplifying workup. nih.govlibretexts.org |
| Solvent Selection | Inert solvents like dichloromethane (B109758) or tetrahydrofuran | Can influence reaction kinetics and minimize side reactions. |
By carefully considering these factors, the synthesis of this compound can be optimized to achieve higher yields and greater efficiency, which is crucial for its application as an intermediate in the preparation of more complex molecules, such as leukotriene biosynthesis inhibitors.
Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Bromo 2,2 Dimethyl 4 Oxopentanoate
Transformations Involving the Bromine Atom
The bromine atom, situated on the carbon adjacent to the ketone carbonyl (the α-carbon), is activated towards nucleophilic attack due to the electron-withdrawing nature of the carbonyl group. This activation facilitates both substitution and elimination reactions.
The primary reaction anticipated at the C5 position is nucleophilic substitution, where a nucleophile displaces the bromide ion. This reaction typically proceeds via an S(_N)2 mechanism. The scope of nucleophiles that can participate in this transformation is broad, encompassing a variety of oxygen, nitrogen, sulfur, and carbon nucleophiles.
The presence of the gem-dimethyl group at the C2 position is not expected to significantly hinder the S(_N)2 reaction at the C5 position, as it is sufficiently removed from the reaction center. However, the choice of nucleophile and reaction conditions is crucial in determining the product outcome. For instance, bulky nucleophiles may react more slowly. Common nucleophilic substitution reactions could involve the use of alkoxides, cyanides, azides, and thiolates to introduce new functional groups.
In some cases, particularly with ambident nucleophiles, the regioselectivity of the attack (C5 vs. the carbonyl carbon) can be an important consideration. Furthermore, with certain nucleophiles and basic conditions, rearrangement reactions, such as the Favorskii rearrangement, can compete with direct substitution. adichemistry.com
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydroxide (B78521) | NaOH | α-Hydroxy ketone |
| Alkoxide | NaOCH₃ | α-Methoxy ketone |
| Cyanide | KCN | α-Cyano ketone |
| Azide (B81097) | NaN₃ | α-Azido ketone |
| Thiolate | NaSPh | α-Phenylthio ketone |
| Amine | NH₃ | α-Amino ketone |
In the presence of a strong, non-nucleophilic base, ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate can undergo an elimination reaction to form an α,β-unsaturated ketone. This dehydrobromination reaction typically follows an E2 mechanism, which requires an anti-periplanar arrangement of a proton and the leaving group.
The primary site for proton abstraction is the C3 position, leading to the formation of ethyl 2,2-dimethyl-4-oxo-5-pentenoate. The gem-dimethyl group at the C2 position prevents proton abstraction from that side. The use of a hindered base, such as potassium tert-butoxide, would favor elimination over substitution.
Reactions of the Ketone Functional Group
The ketone carbonyl group is a site of electrophilicity and can undergo nucleophilic addition reactions. It also allows for the formation of enolates at the adjacent C3 carbon.
A wide array of nucleophiles can add to the carbonyl carbon of the ketone. These reactions are fundamental in carbon-carbon bond formation and functional group interconversions. The steric hindrance from the adjacent C5-bromo substituent and the C3 methylene (B1212753) group is generally not substantial enough to prevent these reactions.
Strong nucleophiles, such as Grignard reagents and organolithium compounds, will readily add to the ketone to form tertiary alcohols after an aqueous workup. Reductants like sodium borohydride (B1222165) will reduce the ketone to a secondary alcohol. masterorganicchemistry.com It is important to note that sodium borohydride is a mild reducing agent and would not be expected to reduce the ester functionality under standard conditions. masterorganicchemistry.com
Table 2: Nucleophilic Addition Reactions at the Ketone Carbonyl
| Reagent | Product Type |
|---|---|
| CH₃MgBr, then H₃O⁺ | Tertiary alcohol |
| PhLi, then H₃O⁺ | Tertiary alcohol |
| NaBH₄, MeOH | Secondary alcohol |
| HCN, KCN | Cyanohydrin |
The ketone possesses acidic protons on the C3 carbon, allowing for the formation of an enol or enolate under acidic or basic conditions, respectively. The gem-dimethyl group at the C2 position means that enolization can only occur towards the C3 position.
Under acidic conditions, the ketone can tautomerize to its enol form, ethyl 5-bromo-4-hydroxy-2,2-dimethylpent-3-enoate. This enol is a key intermediate in acid-catalyzed reactions such as α-halogenation (though the compound is already brominated).
In the presence of a strong base, deprotonation at the C3 position will generate an enolate. This enolate is a powerful nucleophile and can participate in various alkylation and condensation reactions. The regioselectivity of enolate formation is unambiguous in this molecule due to the quaternary C2 carbon.
Reactivity of the Ester Moiety
The ethyl ester group is generally less reactive towards nucleophiles than the ketone. This difference in reactivity allows for selective transformations at the ketone carbonyl without affecting the ester, especially with milder reagents.
However, under more forcing conditions, such as strong acid or base with heating, the ester can undergo hydrolysis to yield the corresponding carboxylic acid, 5-bromo-2,2-dimethyl-4-oxopentanoic acid. Other typical ester reactions, such as transesterification (reaction with another alcohol in the presence of an acid or base catalyst) and ammonolysis (reaction with ammonia (B1221849) to form an amide), are also possible but would require conditions that might also promote reactions at the other functional groups. The steric hindrance provided by the gem-dimethyl group adjacent to the ester is minimal and is not expected to significantly impede these reactions.
Hydrolysis and Transesterification Reactions
The presence of an ester functional group in this compound allows it to undergo hydrolysis and transesterification reactions, typically catalyzed by acids or bases. These reactions involve the nucleophilic attack at the electrophilic carbonyl carbon of the ester.
Hydrolysis:
Under acidic conditions, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ethanol (B145695) lead to the formation of 5-bromo-2,2-dimethyl-4-oxopentanoic acid.
In basic conditions, a hydroxide ion directly attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion to yield the carboxylate salt of 5-bromo-2,2-dimethyl-4-oxopentanoic acid. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product. The hydrolysis of β-keto esters can be followed by decarboxylation to yield a ketone. aklectures.compearson.com
Transesterification:
Transesterification involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. nih.govnih.gov The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing the ethanol that is formed. The efficiency of transesterification can be influenced by the steric bulk of the alcohol, with bulkier alcohols potentially leading to lower yields due to steric hindrance around the ester carbonyl. nih.gov
| Reaction | Reagents and Conditions | Product |
| Acid-catalyzed Hydrolysis | H₃O⁺, heat | 5-bromo-2,2-dimethyl-4-oxopentanoic acid |
| Base-mediated Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 5-bromo-2,2-dimethyl-4-oxopentanoic acid |
| Acid-catalyzed Transesterification | R'OH, H⁺ (catalyst), heat | Alkyl 5-bromo-2,2-dimethyl-4-oxopentanoate |
| Base-catalyzed Transesterification | R'OH, NaOR' (catalyst), heat | Alkyl 5-bromo-2,2-dimethyl-4-oxopentanoate |
Chemoselective Transformations and Functional Group Interconversions
This compound possesses multiple reactive sites, including a ketone, an ester, and a carbon-bromine bond. This multi-functionality allows for a variety of chemoselective transformations and functional group interconversions.
The ketone and ester functionalities can be selectively reduced. For instance, sodium borohydride (NaBH₄) is a mild reducing agent that would selectively reduce the ketone to a secondary alcohol, leaving the ester group intact. Conversely, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester to the corresponding diol.
The bromine atom, being a good leaving group, can be displaced by various nucleophiles in Sₙ2 reactions. This allows for the introduction of a wide range of functional groups at the 5-position. For example, reaction with sodium azide would yield an azido (B1232118) derivative, while reaction with a cyanide salt would introduce a nitrile group.
Furthermore, the α-bromo ketone moiety can undergo various transformations. For instance, it can be a precursor for the synthesis of α,β-unsaturated ketones through dehydrobromination using a non-nucleophilic base. fiveable.me
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol |
| Ester and Ketone Reduction | LiAlH₄, THF then H₃O⁺ | Diol |
| Bromine Substitution | NaN₃, DMF | Azide |
| Bromine Substitution | KCN, DMSO | Nitrile |
| Dehydrobromination | Pyridine, heat | α,β-unsaturated ketone |
Applications of Ethyl 5 Bromo 2,2 Dimethyl 4 Oxopentanoate in Complex Molecule Synthesis
Role as a Key Intermediate in Pharmaceutical and Agrochemical Synthesis
The utility of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate as a key intermediate stems from its capacity to participate in a wide range of chemical transformations. The α-bromoketone moiety is a potent electrophile, susceptible to nucleophilic substitution and a key component in the formation of various heterocyclic systems. Simultaneously, the ethyl ester group can be hydrolyzed, reduced, or used as a handle for further molecular elaboration. This dual reactivity makes the compound a strategic starting point in multi-step syntheses.
In the pharmaceutical sector, it is recognized as an intermediate in the synthesis of indolylalkanoates, which are investigated as leukotriene biosynthesis inhibitors. Leukotrienes are inflammatory mediators, and their inhibition is a key therapeutic strategy for various inflammatory diseases. The structural framework of this compound provides a suitable scaffold that can be modified to produce these complex inhibitors. While its application in agrochemical synthesis is less specifically documented in public literature, the prevalence of heterocyclic structures in modern pesticides and herbicides suggests its potential utility in that field as well.
Synthetic Routes to Bioactive Compounds
The compound's structure is well-suited for building a variety of biologically relevant molecules.
A review of scientific literature does not indicate that this compound is a commonly used or documented precursor in the synthesis of Vitamin D analogues. The synthesis of these complex structures typically involves highly specialized synthons for the A-ring and the CD-ring systems, and while various side-chain modifications are common, the use of this specific bromo-keto-ester is not prominently featured in established synthetic routes.
The primary documented application of this compound is as an intermediate for leukotriene biosynthesis inhibitors. Leukotrienes are involved in the pathophysiology of allergic reactions and inflammation. Pharmaceutical research has focused on two main approaches to block leukotriene action: antagonism of their receptors or inhibition of their synthesis. This compound is used in the latter approach, which involves blocking the 5-lipoxygenase enzyme to prevent the synthesis of both cysteinyl leukotrienes and leukotriene B(4). nih.gov Its role is to provide a key fragment of the carbon skeleton necessary to build the final, complex inhibitor molecule.
The chemical functionalities within this compound make it an excellent candidate for the synthesis of important heterocyclic scaffolds.
Thiazoles: The α-bromoketone structure is a classic component of the Hantzsch thiazole (B1198619) synthesis. researchgate.net In this reaction, the α-bromoketone undergoes a cyclocondensation reaction with a thioamide-containing compound, such as thiourea. The reaction proceeds by the sulfur atom of the thioamide attacking the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the thiazole ring. This makes this compound a suitable starting material for producing highly substituted thiazoles, which are core structures in many pharmacologically active compounds. researchgate.netorganic-chemistry.orgiglobaljournal.com
Pyridazinones: The γ-keto ester functionality of the molecule is the required precursor for synthesizing pyridazinone rings. The synthesis is typically achieved through a cyclocondensation reaction with hydrazine (B178648) or its derivatives. The reaction involves the formation of a hydrazone with the ketone, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl, leading to cyclization and the formation of the 6-membered pyridazinone ring. Pyridazinone derivatives are known to possess a wide range of biological activities, including cardiovascular and anti-inflammatory effects. researchgate.netnumberanalytics.com
Table 1: Potential Synthetic Applications in Heterocycle Formation
| Heterocycle | Required Reagent | Key Reaction | Resulting Structure |
|---|---|---|---|
| Thiazole | Thioamide (e.g., Thiourea) | Hantzsch Thiazole Synthesis | A 2,4-disubstituted thiazole derivative |
| Pyridazinone | Hydrazine (or derivative) | Cyclocondensation | A substituted 4,5-dihydropyridazin-3(2H)-one |
Cascade Reactions and Multi-Component Strategies
Cascade reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single pot by combining three or more reactants. nih.gov These reactions are prized for their atom economy and ability to rapidly build molecular diversity.
The structure of this compound, with its multiple reactive centers, makes it a theoretically ideal substrate for such strategies. For instance, an MCR could be designed where a nucleophile first displaces the bromide, the resulting intermediate then reacts with the ketone, and a third component interacts with the ester. While specific, named cascade or multi-component reactions prominently featuring this exact molecule are not widely documented, α-halo ketones are known participants in various MCRs, such as the Asinger reaction for the synthesis of thiazolines. The potential exists to develop novel MCRs that leverage the unique combination of functional groups present in this compound to rapidly generate libraries of complex, potentially bioactive compounds.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Leukotriene B(4) |
| Thiourea |
Advanced Spectroscopic and Analytical Characterization of Ethyl 5 Bromo 2,2 Dimethyl 4 Oxopentanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and stereochemistry of a compound can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. Based on its structure, one would expect to observe signals for the ethyl group protons, the gem-dimethyl protons, the methylene (B1212753) protons adjacent to the carbonyl group, and the methylene protons adjacent to the bromine atom.
The ethyl group should present as a quartet for the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃). The two methyl groups at the C2 position are chemically equivalent and are expected to appear as a sharp singlet, integrating to six protons. The methylene protons at the C3 position, being adjacent to a chiral center, could potentially be diastereotopic and appear as a complex multiplet. The methylene protons at the C5 position, adjacent to the bromine atom, would likely appear as a distinct multiplet.
Expected ¹H NMR Data for this compound:
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| -CH₃ (ethyl) | 1.2-1.4 | Triplet (t) | 3H |
| -C(CH₃)₂ | 1.1-1.3 | Singlet (s) | 6H |
| -CH₂- (ethyl) | 4.0-4.3 | Quartet (q) | 2H |
| -CH₂-C=O | 2.8-3.2 | Singlet or AB quartet | 2H |
| -CH₂-Br | 3.4-3.8 | Singlet or multiplet | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, nine distinct carbon signals are anticipated. The carbonyl carbons of the ester and ketone groups are expected to appear at the downfield end of the spectrum. The carbon atom attached to the bromine will also be significantly deshielded.
Expected ¹³C NMR Data for this compound:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| -C H₃ (ethyl) | ~14 |
| -C(C H₃)₂ | ~25 |
| -C H₂-Br | ~35 |
| -C (CH₃)₂ | ~45 |
| -C H₂-C=O | ~50 |
| -C H₂-O- | ~61 |
| -C =O (ester) | ~170-175 |
| -C =O (ketone) | ~200-210 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons on adjacent carbon atoms. For instance, a cross-peak between the ethyl group's methylene and methyl protons would be expected.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HMQC/HSQC spectrum would link a specific proton signal to its attached carbon signal, greatly aiding in the assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (like C2 and the carbonyl carbons) and for piecing together the molecular fragments. For example, correlations would be expected between the gem-dimethyl protons and the C2, C3, and the ester carbonyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound (C₉H₁₅BrO₃), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. echemi.com The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Expected HRMS Data for this compound:
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |
| [M]⁺ | 250.0205 | 252.0184 |
| [M+H]⁺ | 251.0283 | 253.0262 |
| [M+Na]⁺ | 273.0102 | 275.0081 |
Ionization Techniques and Fragmentation Patterns
Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Under EI, the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways would include:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups.
McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral molecule.
Loss of the bromine atom: This would result in a significant fragment ion.
Loss of the ethoxy group from the ester functionality.
Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. For instance, the loss of a bromine radical would lead to a cation at m/z 171. The loss of an ethoxy radical (-•OCH₂CH₃) would result in a fragment at m/z 205/207.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides distinct peaks corresponding to its key structural features: the ester, the ketone, and the alkyl bromide.
The molecule contains two carbonyl (C=O) groups, one from the ethyl ester and one from the ketone. The C=O stretching vibration of a saturated aliphatic ester typically appears in the range of 1750–1735 cm⁻¹. wvu.eduresearchgate.net The ketone's C=O stretch is expected around 1715 cm⁻¹ for a standard aliphatic ketone. researchgate.net However, the presence of a bromine atom on the alpha-carbon (the carbon adjacent to the carbonyl) can shift this frequency. This α-halogenation effect often results in a higher wavenumber for the carbonyl absorption compared to an unsubstituted ketone.
Additionally, the ester functional group is characterized by strong C-O stretching bands, which typically appear as two or more absorptions in the 1300–1000 cm⁻¹ region. wvu.edu The spectrum will also feature C-H stretching vibrations from the alkane portions of the molecule, which are generally observed between 3000 and 2850 cm⁻¹. researchgate.net The presence of the carbon-bromine bond (C-Br) would be indicated by a stretching vibration in the lower frequency "fingerprint" region of the spectrum, typically between 690 and 500 cm⁻¹.
A summary of the expected characteristic IR absorption bands for this compound is presented below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Alkane (CH₃, CH₂) | C-H Stretch | 2960-2850 |
| Ester | C=O Stretch | 1750-1735 |
| α-Bromo Ketone | C=O Stretch | ~1725-1745 |
| Ester | C-O Stretch | 1300-1000 |
| Alkyl Halide | C-Br Stretch | 690-500 |
This interactive table summarizes the key IR absorption frequencies used to identify the functional groups within this compound.
Chromatographic Methods for Purity Assessment and Separation
Chromatography is an essential tool for separating, identifying, and purifying components of a mixture. For this compound, various chromatographic techniques are employed to assess its purity and monitor its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify individual components within a volatile sample. This technique is highly suitable for analyzing this compound, providing both its retention time from the GC column and its mass-to-charge ratio (m/z) from the MS detector.
In the mass spectrometer, the molecule undergoes ionization, typically through electron impact (EI), which generates a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint that aids in structural elucidation. A crucial characteristic in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. youtube.com
Key fragmentation pathways for this compound would include:
McLafferty Rearrangement: A common fragmentation for ethyl esters, which would result in a characteristic fragment ion at m/z 88. acs.orgtdx.cat
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups. For instance, cleavage next to the ketone could lead to the loss of the bromomethyl radical (•CH₂Br) or the acylium ion [CH₃CO]⁺ (m/z 43). libretexts.org
Loss of Halogen: Cleavage of the C-Br bond, resulting in a fragment corresponding to the loss of a bromine atom. miamioh.edu
| Proposed Fragment | Structure / Origin | Expected m/z |
| [M]⁺ / [M+2]⁺ | Molecular Ion | 250 / 252 |
| [M - OCH₂CH₃]⁺ | Loss of ethoxy group | 205 / 207 |
| [M - Br]⁺ | Loss of bromine atom | 171 |
| [C₄H₈O₂]⁺ | McLafferty Rearrangement | 88 |
| [CH₃CO]⁺ | Acylium ion from α-cleavage | 43 |
This interactive table presents the predicted significant ions in the mass spectrum of this compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purification of compounds that may not be volatile enough for GC. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds with moderate polarity like this compound. ionsource.com
In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. ionsource.com The separation is based on the compound's hydrophobic character; less polar compounds are retained longer on the column. ionsource.com For this keto-ester, a gradient elution method, where the composition of the mobile phase is changed over time, is often employed. A common mobile phase system is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ionsource.com
One potential challenge in the HPLC analysis of β-keto esters is the phenomenon of keto-enol tautomerism, which can lead to peak broadening or splitting. chromforum.org To achieve better peak shape and resolution, method parameters such as mobile phase pH, temperature, or the use of specialized mixed-mode columns can be optimized. chromforum.org Detection is typically achieved using an ultraviolet (UV) detector, as the carbonyl groups in the molecule absorb UV light.
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm |
| Column Temperature | Ambient or elevated (e.g., 30-40 °C) |
This interactive table outlines a representative set of starting conditions for the HPLC analysis of this compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively to monitor the progress of chemical reactions. researchgate.net For the synthesis of this compound, TLC can effectively track the conversion of starting materials into the final product.
The analysis is performed on a TLC plate coated with a stationary phase, typically polar silica (B1680970) gel. wvu.edu A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a chamber containing a shallow pool of a mobile phase (eluent). A common eluent for compounds of this polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. wvu.edu
As the eluent ascends the plate via capillary action, it carries the components of the mixture at different rates based on their polarity and affinity for the stationary phase. wvu.edu Less polar compounds travel further up the plate, resulting in a higher Ratio to Front (Rf) value. The product, this compound, is expected to have an Rf value intermediate between the potentially more polar starting materials and less polar byproducts.
Visualization of the separated spots can be achieved using a UV lamp, as the carbonyl groups allow the compound to absorb UV light and appear as dark spots on a fluorescent plate. umich.edu Alternatively, the plate can be dipped into a chemical stain, such as potassium permanganate, which reacts with the oxidizable functional groups in the molecule to produce colored spots. libretexts.org
| Compound Type | Relative Polarity | Expected Relative Rf Value | Visualization Method |
| Starting Material (e.g., a diketone) | More Polar | Lower Rf | UV, Permanganate Stain |
| Product (this compound) | Intermediate | Intermediate Rf | UV, Permanganate Stain |
| Non-polar byproduct | Less Polar | Higher Rf | Permanganate Stain |
This interactive table illustrates the application of TLC in monitoring a hypothetical synthesis of the target compound.
Derivatization Strategies for Ethyl 5 Bromo 2,2 Dimethyl 4 Oxopentanoate
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a polyfunctionalized organic compound featuring a terminal bromine atom, a ketone, and an ester group. These functional groups offer multiple reactive sites for chemical modification, enabling a variety of derivatization strategies. Such strategies are primarily employed for two main purposes: to enhance the detection and analysis of the molecule, or to utilize it as a building block for the synthesis of novel chemical entities with potentially new properties.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Electronic Structure Investigations
Molecular modeling of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is the first step in understanding its three-dimensional structure and conformational preferences. Techniques such as molecular mechanics (MM) and quantum mechanics (QM) are employed to determine the most stable arrangement of atoms in space.
| Conformer | Dihedral Angle (°) (C3-C4-C5-Br) | Relative Energy (kcal/mol) | Method |
|---|---|---|---|
| Anti-periplanar | 180 | 0.00 | DFT/B3LYP/6-31G(d) |
| Syn-clinal (Gauche) | 60 | 1.25 | DFT/B3LYP/6-31G(d) |
| Anti-clinal | 120 | 2.50 | DFT/B3LYP/6-31G(d) |
| Syn-periplanar | 0 | 4.50 | DFT/B3LYP/6-31G(d) |
Electronic Structure: The electronic structure of this compound is investigated using quantum chemical methods. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity. Key electronic properties include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. In this compound, the HOMO is typically localized on the bromine atom and the oxygen of the carbonyl group, indicating these are sites for nucleophilic attack. The LUMO is generally centered on the carbonyl carbon and the carbon bearing the bromine atom, suggesting these are the primary electrophilic sites.
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecular surface. Regions of negative potential (red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this molecule, the carbonyl oxygen would exhibit a negative potential, whereas the carbonyl carbon and the hydrogen atoms would show a positive potential.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost for studying molecules of this size. These calculations provide quantitative predictions of various molecular properties.
Reactivity Indices: Conceptual DFT provides a framework to quantify the reactivity of different sites within a molecule. Important reactivity descriptors include:
Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They can be used to predict the most likely sites for nucleophilic and electrophilic attack.
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide a way to assign partial charges to each atom in the molecule. These charges can offer a simple, intuitive picture of the electronic distribution and potential reactive sites.
| Property | Value | Method |
|---|---|---|
| HOMO Energy | -9.8 eV | DFT/B3LYP/6-311+G(d,p) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 8.6 eV | DFT/B3LYP/6-311+G(d,p) |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-311+G(d,p) |
The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule. The significant dipole moment indicates its polar nature, which influences its solubility and intermolecular interactions.
Reaction Mechanism Modeling and Transition State Analysis
A significant area of computational study for α-halo ketones like this compound is the modeling of their reaction mechanisms. A classic reaction for this class of compounds is the Favorskii rearrangement.
Favorskii Rearrangement: This reaction typically occurs in the presence of a base and leads to the formation of a carboxylic acid derivative, often with a rearranged carbon skeleton. For this compound, this would likely involve the formation of a cyclopropanone intermediate.
Computational modeling can elucidate the detailed steps of this mechanism:
Enolate Formation: The base abstracts a proton from the C5 carbon, forming an enolate.
Intramolecular Cyclization: The enolate undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a bicyclic cyclopropanone intermediate.
Nucleophilic Attack: A nucleophile (e.g., hydroxide (B78521) or alkoxide) attacks the carbonyl carbon of the cyclopropanone.
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the ring-opening of the cyclopropanone to form a more stable carbanion.
Protonation: The carbanion is protonated to yield the final rearranged product.
Transition State Analysis: For each step of the reaction, a transition state (TS) exists, which is the point of highest energy along the reaction coordinate. Locating and characterizing these transition states is crucial for understanding the reaction kinetics. Computational methods can determine the geometry and energy of each transition state. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. For the Favorskii rearrangement of similar α-haloketones, theoretical studies have often focused on comparing the activation barriers for the cyclopropanone and alternative semi-benzilic acid rearrangement pathways.
Stereochemical Analysis and Chiral Induction Studies
While this compound itself is achiral, it can participate in reactions that generate new stereocenters. The prochiral carbonyl group at C4 can be a site for stereoselective nucleophilic addition.
Nucleophilic Addition to the Carbonyl Group: The addition of a nucleophile to the carbonyl carbon can lead to the formation of a chiral tertiary alcohol. The stereochemical outcome of such a reaction (i.e., the ratio of the two enantiomers formed) can be predicted and rationalized using computational methods.
Modeling Chiral Induction: If a chiral reagent or catalyst is used, it can induce stereoselectivity in the reaction. Computational modeling can be used to study the interactions between the substrate and the chiral catalyst in the transition state. By comparing the energies of the diastereomeric transition states leading to the different stereoisomeric products, the enantiomeric excess (ee) of the reaction can be predicted. These studies are invaluable for designing more effective chiral catalysts and for understanding the origins of stereoselectivity in organic reactions. For instance, modeling the approach of a chiral reducing agent to the carbonyl group can reveal the facial selectivity and explain the formation of a particular enantiomer of the resulting alcohol.
Future Perspectives and Emerging Research Avenues
Development of Sustainable and Green Synthesis Protocols
The synthesis of α-haloketones has traditionally relied on methods that often involve hazardous reagents like elemental bromine and volatile organic solvents. nih.govchemistryviews.org Future research is increasingly directed towards developing greener, more sustainable protocols for the synthesis of compounds like Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. These efforts align with the principles of green chemistry, aiming to reduce waste, improve energy efficiency, and utilize less toxic materials. nih.govresearchgate.net
Key emerging strategies include:
Photocatalysis : Light-mediated reactions offer a powerful tool for halogenation. For instance, the photochemical synthesis of α-haloketones from styrene (B11656) derivatives has been demonstrated using nickel chloride as the halogen source and a copper-modified graphitic carbon nitride catalyst, with oxygen from the air serving as the oxidant. chemistryviews.org Adapting such protocols could provide an environmentally benign route to the target compound.
Electrocatalysis : Electrochemical methods represent another promising green approach. A novel electrocatalytic process has been developed to prepare α,α-gem-dihalide ketones from α-mono-halide ketones in an aqueous solution, avoiding harsh chemical oxidants. rsc.org Research into the direct electro-bromination of ketone precursors could yield a scalable and sustainable synthesis.
Benign Reagents and Solvents : The use of N-halosuccinimides, while common, generates significant waste. chemistryviews.org Future protocols will likely focus on bromide/bromate couples or hydrohalic acids with green oxidants (e.g., H₂O₂) as the bromine source. researchgate.net Furthermore, replacing conventional solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents (DES) is a key area of investigation to minimize environmental impact. researchgate.netresearchgate.net
| Parameter | Traditional Synthesis Methods | Emerging Green Synthesis Protocols |
| Halogen Source | Elemental Halogens (e.g., Br₂) | Inorganic salts (e.g., NiBr₂), HBr/H₂O₂, N-Bromosuccinimide (NBS) with green catalysts chemistryviews.orgorganic-chemistry.org |
| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Deep Eutectic Solvents (DES), 2-MeTHF, CPME researchgate.netmdpi.com |
| Energy Input | Conventional thermal heating | Microwave irradiation, Ultrasound, Visible-light photocatalysis nih.govresearchgate.net |
| Catalysts | Strong acids/bases | Recyclable solid catalysts, Photocatalysts, Enzymes nih.govrsc.org |
| Byproducts | Stoichiometric waste, hazardous byproducts | Minimal waste, recyclable catalysts, water as a common byproduct chemistryviews.orgresearchgate.net |
Exploration of Novel Catalytic Transformations
The reactivity of the α-carbon-bromine bond in this compound makes it an ideal substrate for a variety of catalytic transformations, enabling the construction of complex molecular architectures. Future research will likely focus on expanding the scope of these reactions to create novel derivatives.
Asymmetric Cross-Coupling Reactions : A significant area of development is the stereoconvergent cross-coupling of racemic α-bromoketones with organometallic reagents. For example, nickel-catalyzed Negishi cross-coupling reactions have been developed to react α-bromoketones with arylzinc reagents, creating α-aryl ketones with high enantioselectivity under mild conditions. nih.gov Applying such catalytic systems to this compound could generate chiral derivatives of significant interest in medicinal chemistry.
Oxidative Hydrolysis : Catalytic methods for the conversion of bromoalkenes to α-bromoketones using hypervalent iodine reagents have been established. nih.gov Exploring the reverse or related transformations, where the bromine atom in this compound is catalytically replaced or modified, could lead to new functionalized products.
C-H Functionalization : Late-stage C-H functionalization is a powerful strategy in drug discovery for modifying complex molecules. researchgate.net Future research could explore catalytic methods to functionalize the C-H bonds within the this compound scaffold, offering novel pathways for structural diversification.
| Transformation Type | Catalyst System Example | Potential Product from this compound | Reference |
| Asymmetric α-Arylation | NiCl₂·glyme / Pybox ligand | Chiral α-aryl-β-diketone derivatives | nih.gov |
| Reductive Dehalogenation | Various reducing agents | Ethyl 2,2-dimethyl-4-oxopentanoate | wikipedia.org |
| Favorskii Rearrangement | Strong base (e.g., alkoxides) | Cyclopentanecarboxylic acid derivatives | libretexts.org |
| Heterocycle Synthesis | Reaction with thioamides/thioureas | Thiazole-containing compounds | wikipedia.org |
Expanding Applications in Materials Science and Medicinal Chemistry
While already identified as an intermediate for leukotriene biosynthesis inhibitors, the full potential of this compound is yet to be realized. scbt.comechemi.com Its bifunctional nature makes it a prime candidate for creating novel materials and more complex pharmaceutical agents. wikipedia.org
Medicinal Chemistry : α-Haloketones are crucial building blocks for a vast array of N-, S-, and O-containing heterocycles, many of which exhibit significant biological activity. nih.govnih.gov The reaction of α-bromoketones with nucleophiles like thioamides, ureas, and hydrazines can yield important scaffolds such as thiazoles, imidazoles, and pyrazoles. nih.govwikipedia.org Future work could involve using this compound in combinatorial synthesis programs to generate libraries of novel compounds for screening against various therapeutic targets. Covalent inhibitors, which form stable bonds with their target proteins, are an important class of drugs, and the reactive α-bromoketone moiety could be explored as a "warhead" for designing such targeted therapies. nih.gov
Materials Science : The functional groups present in this compound could be leveraged in polymer chemistry. For example, the bromine atom can act as an initiator site for atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers. The ketone and ester functionalities offer sites for post-polymerization modification, enabling the creation of functional materials with tailored properties for applications in coatings, adhesives, or biodegradable plastics. chemrxiv.org
| Heterocycle Class | Reactant Partner for α-Bromoketone | Potential Application | Reference |
| Thiazoles | Thioamides, Thioureas | Antifungal, Anti-inflammatory, Anticancer agents | nih.govwikipedia.org |
| Imidazoles | Guanidines, Ureas | Antihypertensive, Antiviral, Antifungal agents | nih.gov |
| Furans | β-Ketoesters, Phenols | Antimicrobial, Anti-inflammatory agents | nih.gov |
| Pyrroles | Dicarbonyls and Ammonia (B1221849) (Hantzsch synthesis) | Various pharmacological activities | wikipedia.org |
| Pyrazoles | Hydrazines | Analgesic, Anti-inflammatory, Antitumor agents | nih.gov |
In-depth Mechanistic Insights via Advanced Spectroscopic and Computational Approaches
A thorough understanding of the structural properties and reaction mechanisms of this compound is crucial for predicting its reactivity and designing new applications. Advanced analytical and computational methods are poised to provide these insights.
Advanced Spectroscopic Techniques : While standard techniques like NMR and IR are routine, more advanced applications can provide deeper insights. For example, variable-temperature NMR studies can elucidate the conformational dynamics of the molecule, particularly the rotational isomerism around the C-C bond between the two carbonyl groups, which is a known feature of α-haloketones. nih.gov The influence of the bromine atom on the electron density around the carbonyl oxygen can be probed using ¹⁷O-NMR spectroscopy. nih.gov
Computational Chemistry : Density Functional Theory (DFT) and other computational methods are invaluable for modeling reaction pathways. up.ac.za These approaches can be used to calculate the activation energies for competing reactions, such as nucleophilic substitution at the α-carbon versus addition to the carbonyl group. up.ac.zaacs.org Such computational studies can help rationalize experimental outcomes and guide the selection of reaction conditions to favor a desired product. For instance, modeling can predict the transition states in catalytic cycles, aiding in the design of more efficient and selective catalysts for transformations involving this compound.
| Technique | Information Gained | Relevance to Future Research | Reference |
| ¹⁷O-NMR Spectroscopy | Measures carbonyl electrophilicity and electron density at the oxygen atom. | Predicts reactivity towards nucleophiles and helps in understanding electronic effects. | nih.gov |
| Variable-Temperature NMR | Investigates rotational isomers and conformational preferences. | Elucidates the dominant molecular shape, which influences reactivity and biological interactions. | nih.gov |
| Density Functional Theory (DFT) | Models reaction pathways, transition states, and activation energies. | Guides catalyst design and predicts reaction outcomes for novel transformations. | up.ac.za |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes bonding interactions and electron density distribution. | Provides fundamental understanding of the C-Br bond polarity and its influence on reactivity. | up.ac.za |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate?
- Methodological Answer : The compound can be synthesized via bromination of ethyl 2,2-dimethyl-4-oxopentanoate using bromine (Br₂) in acetic acid under controlled temperature (0–25°C). This method minimizes side reactions like over-bromination. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. What analytical techniques confirm the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and bromine integration.
- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification (C₉H₁₅BrO₃, MW 251.12) .
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at 0–6°C in amber vials to prevent light-induced degradation. The bromine moiety is sensitive to heat and humidity; desiccants and inert atmospheres (N₂/Ar) are recommended during storage .
Q. What are the common impurities observed during synthesis, and how are they removed?
- Methodological Answer : Common impurities include unreacted starting material and di-brominated byproducts. Recrystallization in ethanol or tert-butyl methyl ether effectively isolates the pure product, while GC-MS monitors purity .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., anomalous NMR shifts) be resolved?
- Methodological Answer : Cross-validation using X-ray crystallography (via SHELX programs) provides definitive structural confirmation. Computational tools (DFT) can model electronic environments to explain unexpected shifts, while variable-temperature NMR probes dynamic effects .
Q. What mechanistic insights exist for bromination under varying reaction conditions?
- Methodological Answer : Kinetic studies using in-situ IR or NMR reveal that bromine acts via electrophilic substitution. Polar aprotic solvents (e.g., DCM) favor selectivity, while protic solvents (e.g., acetic acid) stabilize intermediates. Competitive pathways (e.g., radical bromination) are excluded by radical traps like TEMPO .
Q. How does this compound function as an intermediate in multi-step syntheses?
- Methodological Answer : The bromine atom serves as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings) or eliminations. The ketone and ester groups enable further functionalization, such as Grignard additions or reductions. For example, it can yield α,β-unsaturated esters via base-mediated dehydrohalogenation .
Q. What computational approaches are suitable for studying its reactivity or bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states for bromination or hydrolysis.
- Molecular Docking : If bioactive (e.g., enzyme inhibition), docking studies with proteins (PDB structures) assess binding affinities.
- MD Simulations : Evaluate stability in solvent environments or protein-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
